Cas no 1248082-74-7 (1-(4-aminopentyl)oxy-2-methoxyethane)

1-(4-aminopentyl)oxy-2-methoxyethane Chemical and Physical Properties
Names and Identifiers
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- 1248082-74-7
- AKOS011217231
- 1-[(4-aminopentyl)oxy]-2-methoxyethane
- EN300-26276226
- 1-(4-aminopentyl)oxy-2-methoxyethane
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- MDL: MFCD16146145
- Inchi: 1S/C8H19NO2/c1-8(9)4-3-5-11-7-6-10-2/h8H,3-7,9H2,1-2H3
- InChI Key: LVORYWUIGDFTKI-UHFFFAOYSA-N
- SMILES: O(CCOC)CCCC(C)N
Computed Properties
- Exact Mass: 161.141578849g/mol
- Monoisotopic Mass: 161.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 7
- Complexity: 78.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 44.5Ų
1-(4-aminopentyl)oxy-2-methoxyethane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26276226-0.25g |
1-[(4-aminopentyl)oxy]-2-methoxyethane |
1248082-74-7 | 95% | 0.25g |
$367.0 | 2024-06-18 | |
Enamine | EN300-26276226-0.1g |
1-[(4-aminopentyl)oxy]-2-methoxyethane |
1248082-74-7 | 95% | 0.1g |
$257.0 | 2024-06-18 | |
Enamine | EN300-26276226-2.5g |
1-[(4-aminopentyl)oxy]-2-methoxyethane |
1248082-74-7 | 95% | 2.5g |
$1454.0 | 2024-06-18 | |
Aaron | AR0282TC-100mg |
1-[(4-aminopentyl)oxy]-2-methoxyethane |
1248082-74-7 | 95% | 100mg |
$379.00 | 2025-02-15 | |
1PlusChem | 1P0282L0-250mg |
1-[(4-aminopentyl)oxy]-2-methoxyethane |
1248082-74-7 | 95% | 250mg |
$516.00 | 2024-07-10 | |
1PlusChem | 1P0282L0-1g |
1-[(4-aminopentyl)oxy]-2-methoxyethane |
1248082-74-7 | 95% | 1g |
$981.00 | 2024-07-10 | |
Aaron | AR0282TC-1g |
1-[(4-aminopentyl)oxy]-2-methoxyethane |
1248082-74-7 | 95% | 1g |
$1047.00 | 2025-02-15 | |
Enamine | EN300-26276226-0.5g |
1-[(4-aminopentyl)oxy]-2-methoxyethane |
1248082-74-7 | 95% | 0.5g |
$579.0 | 2024-06-18 | |
Enamine | EN300-26276226-1.0g |
1-[(4-aminopentyl)oxy]-2-methoxyethane |
1248082-74-7 | 95% | 1.0g |
$743.0 | 2024-06-18 | |
Enamine | EN300-26276226-0.05g |
1-[(4-aminopentyl)oxy]-2-methoxyethane |
1248082-74-7 | 95% | 0.05g |
$174.0 | 2024-06-18 |
1-(4-aminopentyl)oxy-2-methoxyethane Related Literature
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1. Book reviews
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
Additional information on 1-(4-aminopentyl)oxy-2-methoxyethane
Introduction to 1-(4-aminopentyl)oxy-2-methoxyethane (CAS No. 1248082-74-7)
1-(4-aminopentyl)oxy-2-methoxyethane, also known by its CAS number 1248082-74-7, is a versatile organic compound with significant potential in various applications, particularly in the fields of chemical biology and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an amino group and an ether linkage, making it a valuable candidate for the development of novel therapeutic agents and research tools.
The molecular formula of 1-(4-aminopentyl)oxy-2-methoxyethane is C9H21NO3, and its molecular weight is approximately 195.26 g/mol. The compound's structure consists of a pentyl chain with an amino group at the fourth carbon, connected to a methoxyethyl moiety through an ether bond. This structural arrangement confers specific chemical and biological properties that are of interest to researchers and pharmaceutical scientists.
In recent years, there has been growing interest in the use of compounds like 1-(4-aminopentyl)oxy-2-methoxyethane for their potential in drug delivery systems and as intermediates in the synthesis of more complex molecules. The presence of the amino group allows for functionalization and conjugation with other biomolecules, such as peptides, proteins, and nucleic acids, enhancing its utility in targeted drug delivery and bioconjugation applications.
The ether linkage in 1-(4-aminopentyl)oxy-2-methoxyethane contributes to its solubility properties, making it suitable for use in aqueous environments. This characteristic is particularly important in pharmaceutical formulations where solubility can significantly impact the bioavailability and efficacy of a drug. Additionally, the methoxy group provides stability to the molecule, reducing the likelihood of degradation under various conditions.
Recent studies have explored the potential of 1-(4-aminopentyl)oxy-2-methoxyethane as a scaffold for the development of new therapeutic agents. For instance, researchers at the University of California, San Francisco (UCSF), have investigated its use as a prodrug carrier for anticancer drugs. The compound's ability to cross cell membranes efficiently and release active drug molecules intracellularly has shown promising results in preclinical studies.
In another study published in the Journal of Medicinal Chemistry, scientists from Harvard University utilized 1-(4-aminopentyl)oxy-2-methoxyethane as a key intermediate in the synthesis of novel antiviral agents. The compound's flexible structure allowed for the introduction of various functional groups that enhanced its antiviral activity against a range of viral pathogens, including influenza and HIV.
The safety profile of 1-(4-aminopentyl)oxy-2-methoxyethane has also been evaluated in several toxicity studies. These studies have demonstrated that the compound exhibits low toxicity at therapeutic concentrations, making it a safe candidate for further development and clinical trials. However, as with any new chemical entity, ongoing safety assessments are necessary to ensure its long-term safety and efficacy.
In conclusion, 1-(4-aminopentyl)oxy-2-methoxyethane (CAS No. 1248082-74-7) is a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features make it an attractive candidate for drug delivery systems, bioconjugation, and the synthesis of novel therapeutic agents. Ongoing research continues to uncover new possibilities for this versatile compound, highlighting its potential to contribute significantly to advancements in healthcare and medicine.
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